3-Oxetanone

描述

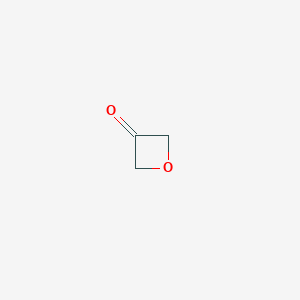

Structure

2D Structure

3D Structure

属性

IUPAC Name |

oxetan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O2/c4-3-1-5-2-3/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROADCYAOHVSOLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80567101 | |

| Record name | Oxetan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80567101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6704-31-0 | |

| Record name | 3-Oxetanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6704-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Oxetanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006704310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxetan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80567101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | oxetan-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.190.619 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-OXETANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TGB3B74HZP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Oxetanone synthesis from 1,3-dichloroacetone

An In-Depth Technical Guide to the Synthesis of 3-Oxetanone from 1,3-Dichloroacetone

Introduction

This compound is a highly strained, four-membered cyclic ketone that serves as a valuable building block in medicinal chemistry and drug development. Its incorporation into molecular scaffolds can significantly influence physicochemical properties such as solubility, metabolic stability, and conformational rigidity. While several synthetic routes to this compound exist, this guide focuses on a high-yield, three-step synthesis commencing from the readily available starting material, 1,3-dichloroacetone. This method avoids the use of hazardous reagents like diazomethane, making it more amenable to industrial-scale production[1].

The synthesis proceeds through a sequence of carbonyl protection, intramolecular cyclization, and subsequent deprotection to yield the final product. This document provides a detailed technical overview of this process, including comprehensive experimental protocols, tabulated quantitative data, and process-flow visualizations for clarity.

Overall Synthetic Pathway

The conversion of 1,3-dichloroacetone to this compound is achieved via a three-step reaction sequence:

-

Carbonyl Protection: The ketone functionality of 1,3-dichloroacetone is first protected, typically as a ketal, to prevent side reactions in the subsequent cyclization step. This is achieved by reacting it with ethylene glycol in the presence of an acid catalyst to form an intermediate, referred to as Compound I[1].

-

Ring Closing Reaction: The protected intermediate (Compound I) undergoes an intramolecular Williamson ether synthesis. In a basic aqueous solution, one of the chloro- substituents is displaced by the in-situ generated alkoxide from the protected diol, forming the four-membered oxetane ring. This yields the protected this compound, referred to as Compound II[1].

-

Deprotection: The protecting group is removed from Compound II under acidic conditions to liberate the carbonyl group, yielding the final product, this compound[1].

Experimental Protocols

The following protocols are detailed based on the synthetic method described in patent CN111925344A[1].

Step 1: Carbonyl Protection to obtain Compound I

-

Reagents & Setup: Charge a reaction vessel with 1,3-dichloroacetone, an organic solvent (e.g., toluene, benzene, or xylene), ethylene glycol, and an acidic catalyst (e.g., sulfuric acid or p-toluenesulfonic acid).

-

Reaction: Heat the mixture to reflux at a temperature between 80-130°C. Maintain the reflux for a period of 3 to 20 hours, monitoring the reaction progress.

-

Work-up: After the reaction is complete, cool the mixture. Wash the organic layer with an alkaline solution to neutralize and remove the acid catalyst.

-

Isolation: Evaporate the organic solvent to yield the crude Compound I.

Step 2: Ring Closing Reaction to obtain Compound II

-

Reagents & Setup: Prepare an alkaline aqueous solution (e.g., sodium hydroxide or potassium hydroxide solution) in a reaction vessel and heat it to 90-100°C.

-

Reaction: Add Compound I dropwise to the heated alkaline solution. After the addition is complete, raise the temperature and maintain a reflux for 5 to 20 hours to facilitate the ring-closing reaction.

-

Work-up: Cool the reaction mixture. Extract the product (Compound II) using an organic extractant such as methyl tert-butyl ether, toluene, or dichloromethane.

-

Isolation: Evaporate the organic extractant to yield the crude Compound II.

Step 3: Deprotection to obtain this compound

-

Reagents & Setup: Charge a reaction vessel with Compound II, water, and a catalyst (e.g., p-toluenesulfonic acid, hydrochloric acid, sulfuric acid, or phosphoric acid).

-

Reaction: Heat the mixture and monitor the reaction's progress.

-

Work-up: Upon completion, add an extractant (e.g., dichloromethane, methyl tert-butyl ether, toluene, ethyl acetate, or chloroform) to the mixture. Separate the layers and collect the organic layer.

-

Purification: Concentrate the organic layer to dryness. Purify the resulting crude product by rectification (distillation) to obtain pure this compound as a colorless transparent liquid.

References

An In-depth Technical Guide to 3-Oxetanone: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxetanone, a saturated four-membered cyclic ketone, is a versatile and increasingly important building block in modern organic and medicinal chemistry. Its inherent ring strain imparts unique chemical reactivity, making it a valuable precursor for a diverse array of complex molecules. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its key reactions, and its applications, particularly in the realm of drug discovery.

Physical and Chemical Properties

This compound is a colorless liquid with a fruity odor.[1] It is a specialty chemical primarily used in research for the synthesis of other pharmacologically relevant oxetanes.[1][2]

Structural and General Properties

| Property | Value | Reference(s) |

| IUPAC Name | oxetan-3-one | [3] |

| Synonyms | 1,3-Epoxy-2-propanone, Oxetan-3-one | [1] |

| CAS Number | 6704-31-0 | |

| Molecular Formula | C₃H₄O₂ | |

| Molecular Weight | 72.06 g/mol | |

| Appearance | Colorless liquid | |

| Odor | Fruity |

Physicochemical Data

| Property | Value | Reference(s) |

| Density | 1.124 g/mL at 25 °C | |

| Boiling Point | 140 °C | |

| Flash Point | 53 °C (127 °F; 326 K) | |

| Solubility | Miscible with tetrahydrofuran. Soluble in water. | |

| Refractive Index (n20/D) | 1.426 |

Spectral Data

¹H NMR (Proton NMR)

The ¹H NMR spectrum of this compound is simple and characteristic, showing a single peak for the four equivalent protons.

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| ~4.7 ppm | Singlet | 4H | -CH₂- |

Note: The exact chemical shift can vary slightly depending on the solvent used. A reference spectrum can be found at ChemicalBook.

¹³C NMR (Carbon NMR)

The ¹³C NMR spectrum shows two distinct peaks corresponding to the carbonyl carbon and the two equivalent methylene carbons.

| Chemical Shift (δ) | Assignment |

| ~215 ppm | C=O (Ketone) |

| ~78 ppm | -CH₂- |

Note: Approximate chemical shifts are based on typical values for similar functional groups.

IR (Infrared) Spectroscopy

The IR spectrum of this compound is characterized by a strong absorption band for the carbonyl group and stretches corresponding to the C-H and C-O bonds of the oxetane ring.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1780 | Strong | C=O stretch (strained ketone) |

| 2850 - 3000 | Medium | C-H stretch |

| ~980 | Strong | C-O-C stretch (ring) |

Note: The high frequency of the C=O stretch is characteristic of a strained four-membered ring ketone.

Mass Spectrometry (MS)

The mass spectrum of this compound shows a molecular ion peak and characteristic fragmentation patterns. The high-resolution mass spectrum can confirm the elemental composition.

| m/z | Interpretation |

| 72 | Molecular Ion [M]⁺ |

| 44 | [M - CO]⁺ |

| 42 | [M - CH₂O]⁺ |

| 28 | [CO]⁺ |

The dissociation of this compound in the gas phase has been studied, with the primary pathway being the formation of ketene (CH₂CO) and formaldehyde (HCHO). Another reported dissociation channel leads to ethylene oxide and carbon monoxide.

Chemical Synthesis

Several synthetic routes to this compound have been developed, often starting from readily available precursors.

Synthesis Workflow Diagram

Caption: Synthetic pathways to this compound.

Experimental Protocol: Oxidation of 3-Oxetanol

This protocol describes the synthesis of this compound via the oxidation of 3-Oxetanol.

Materials:

-

3-Oxetanol (74g)

-

N-tert-butylbenzenesulfinamide (2g, catalyst)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (155g)

-

N-Chlorosuccinimide (NCS) (135g)

-

Dichloromethane (DCM) (350g)

-

Water bath

Procedure:

-

To a reaction vessel containing dichloromethane (350g), add 3-Oxetanol (74g), N-tert-butylbenzenesulfinamide (2g), and 1,8-diazabicyclo[5.4.0]undec-7-ene (155g).

-

Place the reaction vessel in a water bath to maintain the temperature at 20-25 °C.

-

Add N-chlorosuccinimide (135g) in portions to the reaction mixture while stirring.

-

Continue stirring the reaction for 1 hour after the addition of NCS is complete. Monitor the reaction progress by a suitable method (e.g., TLC or GC).

-

Upon completion, filter the reaction mixture to remove any solid byproducts.

-

Recover the dichloromethane solvent at atmospheric pressure.

-

Purify the crude product by rectification under reduced pressure to obtain this compound.

Chemical Reactivity and Key Reactions

The high ring strain of this compound dictates its reactivity, making it susceptible to nucleophilic attack and ring-opening reactions. It serves as a versatile precursor for the synthesis of various substituted oxetanes and other heterocyclic systems.

Reduction with Lithium Aluminum Hydride (LiAlH₄)

The reduction of the ketone functionality in this compound yields 3-Oxetanol.

This is a general procedure for the reduction of a ketone with LiAlH₄, adapted for this compound. Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. All operations should be carried out under an inert atmosphere (e.g., nitrogen or argon) in a fume hood.

Materials:

-

This compound

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) or dilute sulfuric acid

-

Anhydrous sodium sulfate

-

Ice bath

Procedure:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend LiAlH₄ in anhydrous diethyl ether or THF under a nitrogen atmosphere.

-

Cool the suspension in an ice bath to 0 °C.

-

Dissolve this compound in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C or room temperature until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture back to 0 °C in an ice bath.

-

Quench the reaction by the slow, dropwise addition of ethyl acetate to consume any excess LiAlH₄.

-

Carefully add a saturated aqueous solution of Rochelle's salt and stir vigorously until the gray precipitate turns into a white, granular solid, and two clear liquid phases are observed. Alternatively, cautiously add water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Separate the organic layer. Extract the aqueous layer with diethyl ether or THF.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 3-Oxetanol.

Reaction with Amines

This compound reacts with primary and secondary amines, typically leading to ring-opened products. The reaction outcome can be influenced by the nature of the amine.

Synthesis of Spirocycles

This compound is a valuable starting material for the synthesis of spirocyclic compounds containing the oxetane moiety.

This protocol describes a copper-catalyzed four-component reaction to synthesize spirooxazolidines.

Materials:

-

1,2-Amino alcohol (0.55 mmol)

-

37% Formaldehyde solution (0.50 mmol)

-

This compound (0.55 mmol)

-

Terminal alkyne (0.40 mmol)

-

Copper(II) bromide (CuBr₂) (10 mol%)

-

Trifluoroacetic acid (TFA) (20 mol%)

-

Hexane (2 mL)

-

Vial with a magnetic stir bar

Procedure:

-

In a vial equipped with a magnetic stir bar, combine the substituted amino alcohol (0.55 mmol), 37% formaldehyde solution (0.50 mmol), this compound (0.55 mmol), terminal alkyne (0.40 mmol), CuBr₂ (10 mol%), TFA (20 mol%), and hexane (2 mL).

-

Seal the vial and stir the reaction mixture at 80 °C for 10 hours.

-

After the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the mixture with ethyl acetate.

-

Combine the organic layers and dry them over anhydrous sodium sulfate.

-

Purify the product by flash column chromatography on silica gel.

Role in Drug Discovery and Medicinal Chemistry

The oxetane ring is not a common motif in natural products but has gained significant attention in medicinal chemistry. It is often used as a "bioisostere" for other functional groups, such as gem-dimethyl or carbonyl groups, to improve the physicochemical and pharmacokinetic properties of drug candidates.

Improving Drug-like Properties

The incorporation of an oxetane moiety can lead to:

-

Increased solubility: The polar nature of the ether oxygen can improve aqueous solubility.

-

Improved metabolic stability: The oxetane ring can block sites of metabolic oxidation.

-

Reduced lipophilicity: The polarity of the oxetane can decrease the overall lipophilicity of a molecule.

-

Modified basicity of nearby amines: The electron-withdrawing nature of the oxetane can lower the pKa of adjacent amino groups.

-

Enhanced three-dimensionality: The puckered nature of the oxetane ring can lead to better binding to biological targets.

Application as a Bioisostere

Caption: Role of oxetane as a bioisostere in drug design.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions. It is harmful if swallowed and can cause skin and eye irritation.

-

Storage: Store in a cool, dry, well-ventilated area away from heat and ignition sources. It is recommended to store under an inert atmosphere at -20°C.

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Take precautions against static discharge.

Conclusion

This compound is a highly valuable and versatile building block with unique chemical properties stemming from its strained four-membered ring structure. Its utility in the synthesis of complex organic molecules, particularly in the context of drug discovery, is well-established. The ability of the oxetane moiety to modulate the physicochemical properties of lead compounds makes this compound an important tool for medicinal chemists. This guide provides a solid foundation of its properties, synthesis, and reactivity for researchers and scientists working in these fields.

References

3-Oxetanone: A Comprehensive Technical Guide for Researchers

Introduction: 3-Oxetanone (CAS No. 6704-31-0) is a strained four-membered cyclic ketone that has emerged as a pivotal building block in modern organic synthesis and medicinal chemistry. Its unique reactivity, stemming from significant ring strain, makes it a versatile precursor for a wide array of more complex molecular architectures. This guide provides an in-depth overview of this compound, including its chemical properties, synthesis, and applications, with a focus on its role in drug discovery and development.

Core Properties of this compound

This compound is a colorless to pale yellow liquid at room temperature. Its strained ring structure is key to its reactivity, making it susceptible to ring-opening and ring-expansion reactions.

| Property | Value | Reference |

| CAS Number | 6704-31-0 | [1][2][3][4] |

| Molecular Formula | C₃H₄O₂ | [1] |

| Molecular Weight | 72.06 g/mol | |

| Boiling Point | 140 °C | |

| Density | 1.124 g/cm³ | |

| Flash Point | 53 °C |

Synthesis of this compound

Several synthetic routes to this compound have been developed, ranging from classical multi-step procedures to more recent and efficient catalytic methods.

Classical Synthesis from Dihydroxyacetone

One of the well-established methods involves a four-step synthesis starting from dihydroxyacetone dimer. This process includes ketal protection, tosylation, intramolecular cyclization, and finally, deprotection to yield this compound.

Caption: Classical synthesis of this compound from dihydroxyacetone.

Gold-Catalyzed Synthesis from Propargyl Alcohol

A more modern and efficient one-step synthesis utilizes the gold-catalyzed oxidation of propargyl alcohol. This method offers a direct route to this compound and avoids the use of hazardous reagents like diazo ketones.

Caption: Gold-catalyzed one-step synthesis of this compound.

Experimental Protocols

General Procedure for Gold-Catalyzed Synthesis of this compound from Propargyl Alcohol

This protocol is adapted from the literature on gold-catalyzed alkyne oxidation.

-

To a flask charged with a solution of the gold catalyst (e.g., IPrAuCl/AgOTf) in a suitable solvent (e.g., dichloromethane), add the N-oxide oxidant (e.g., pyridine N-oxide).

-

To this mixture, add a solution of propargyl alcohol in the same solvent dropwise at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by TLC or GC-MS.

-

Upon completion, the reaction mixture is filtered through a short pad of silica gel to remove the catalyst.

-

The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography to afford this compound.

Copper-Catalyzed Four-Component Reaction for Spirooxazolidine Synthesis

This compound is a key reactant in multicomponent reactions to generate diverse molecular scaffolds. The following is a general procedure for the synthesis of this compound-derived N-propargyl spirooxazolidines.

-

In a sealed vial, combine the amino alcohol (1.1 equiv), 37% aqueous formaldehyde (1.0 equiv), this compound (1.1 equiv), the terminal alkyne (0.8 equiv), and the catalyst system (e.g., CuBr₂/TFA) in a suitable solvent like hexane.

-

Seal the vial and heat the reaction mixture at 80 °C for 10 hours.

-

After cooling to room temperature, quench the reaction with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield the desired spirooxazolidine product.

Applications in Drug Discovery and Medicinal Chemistry

The oxetane motif, and specifically structures derived from this compound, has garnered significant attention in medicinal chemistry. The incorporation of an oxetane ring can lead to improved physicochemical properties of drug candidates.

-

Bioisosterism: 3,3-disubstituted oxetanes can serve as effective bioisosteres for gem-dimethyl and carbonyl groups. This substitution can enhance metabolic stability and aqueous solubility while reducing lipophilicity.

-

Improved Physicochemical Properties: The polar nature of the oxetane ring can lead to improvements in key drug-like properties such as solubility, permeability, and metabolic stability.

-

Novel Chemical Space: As a versatile building block, this compound provides access to a wide range of sp³-enriched, three-dimensional molecular scaffolds, which are highly desirable in modern drug discovery.

Key Reactions of this compound in Medicinal Chemistry

This compound undergoes a variety of chemical transformations that allow for the introduction of diverse functional groups, making it a valuable starting material for the synthesis of compound libraries.

Caption: Key synthetic transformations of this compound.

These reactions, including the Horner-Wadsworth-Emmons olefination, Strecker synthesis, and Henry reaction, demonstrate the utility of this compound in generating a diverse array of functionalized oxetane derivatives for drug discovery programs.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis and medicinal chemistry. Its unique reactivity profile, coupled with the beneficial effects of the oxetane motif on the physicochemical properties of molecules, has solidified its importance in the development of new therapeutic agents. The continued development of efficient synthetic methods for this compound and its derivatives will undoubtedly fuel further innovation in drug discovery.

References

- 1. Copper-Catalyzed Four-Component A3-Based Cascade Reaction: Facile Synthesis of this compound-Derived Spirocycles [mdpi.com]

- 2. This compound | High-Purity Reagent for Organic Synthesis [benchchem.com]

- 3. Preparation method for this compound - Eureka | Patsnap [eureka.patsnap.com]

- 4. Oxetan-3-one synthesis [organic-chemistry.org]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-Oxetanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral data for 3-Oxetanone (CAS No. 6704-31-0), a valuable building block in medicinal chemistry and drug discovery. The following sections detail the ¹H and ¹³C NMR spectral properties, a standard experimental protocol for data acquisition, and a visual representation of the molecule's structure-spectra correlation.

¹H and ¹³C NMR Spectral Data

The structural simplicity of this compound, a strained four-membered cyclic ketone, gives rise to a straightforward yet informative NMR profile. The molecule's symmetry, with two equivalent methylene (CH₂) groups flanking a central carbonyl group, is a key determinant of its spectral characteristics.

¹H NMR Spectral Data

A ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) at 300 MHz exhibits a single peak.[1] This indicates that the four protons on the two methylene groups are chemically equivalent.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 5.37 | Singlet (s) | 4H | CH₂ -C(=O)-CH₂ |

Solvent: CDCl₃, Spectrometer Frequency: 300 MHz[1]

The appearance of a singlet for the methylene protons is noteworthy. In many acyclic systems, protons on carbons adjacent to a carbonyl group would exhibit more complex splitting patterns. However, in the rigid, strained ring of this compound, the specific bond angles and electronic environment lead to the magnetic equivalence of all four protons, resulting in a single, sharp signal.

¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound is characterized by two distinct signals, corresponding to the two unique carbon environments in the molecule: the carbonyl carbon and the two equivalent methylene carbons.

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 214.2 | C =O |

| 78.5 | C H₂-O-C H₂ |

Solvent: CDCl₃, Spectrometer Frequency: 126 MHz

The downfield chemical shift of the carbonyl carbon (δ 214.2 ppm) is characteristic of a ketone functionality. The methylene carbons appear at a significantly more upfield position (δ 78.5 ppm), influenced by the adjacent oxygen atom and the ring strain.

Experimental Protocol for NMR Data Acquisition

The following provides a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound, representative of standard practices for small molecule analysis.

1. Sample Preparation:

-

Compound: this compound (5-10 mg for ¹H NMR; 20-50 mg for ¹³C NMR)

-

Solvent: Deuterated chloroform (CDCl₃) (approximately 0.6-0.7 mL)

-

Procedure:

-

Accurately weigh the desired amount of this compound and transfer it to a clean, dry NMR tube.

-

Add the deuterated solvent to the NMR tube to achieve the appropriate sample height (typically 4-5 cm).

-

Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

-

2. NMR Spectrometer Setup and Data Acquisition:

-

Instrument: A high-resolution NMR spectrometer (e.g., Bruker, JEOL) operating at a field strength of 300 MHz or higher for ¹H NMR.

-

¹H NMR Acquisition Parameters (Typical):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

Spectral Width (sw): A range appropriate for proton spectra (e.g., -2 to 12 ppm).

-

Temperature: 298 K (25 °C).

-

-

¹³C NMR Acquisition Parameters (Typical):

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): A range appropriate for carbon spectra (e.g., -10 to 220 ppm).

-

Temperature: 298 K (25 °C).

-

3. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum to obtain a flat baseline.

-

Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H NMR; δ 77.16 ppm for ¹³C NMR) as a reference.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Visualization of Structure-Spectra Correlation

The following diagram, generated using the DOT language, illustrates the relationship between the chemical structure of this compound and its corresponding NMR signals.

References

An In-depth Technical Guide on the Stability and Storage of 3-Oxetanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical stability and storage conditions for 3-Oxetanone, a versatile building block in pharmaceutical and chemical research. Adherence to these guidelines is essential to ensure the compound's integrity, purity, and safety.

Overview of this compound Stability

This compound is a strained, four-membered cyclic ketone, which imparts unique reactivity valuable in organic synthesis.[1][2] However, this inherent ring strain also makes the molecule susceptible to degradation under improper conditions. While generally stable under recommended storage, its stability is influenced by temperature, air, and light.[3] The substitution pattern on the oxetane ring can significantly impact its stability, with 3,3-disubstituted oxetanes being the most stable.[4]

The primary degradation pathways for this compound at elevated temperatures (pyrolysis) involve decomposition into formaldehyde, ketene, carbon monoxide, and ethylene oxide.[5] The onset of thermal decomposition has been observed at approximately 600°C. Due to its reactivity, the product may also be prone to polymerization.

Recommended Storage Conditions

To maintain its chemical integrity, this compound requires specific storage conditions. The following table summarizes the key storage parameters derived from safety data sheets and supplier information.

| Parameter | Recommended Condition | Rationale & Notes | Source |

| Temperature | -20°C (Frozen) | To minimize degradation and potential polymerization. Some suppliers also list 2-8°C, but freezing is most common. | |

| Atmosphere | Store under an inert gas (e.g., Nitrogen) | This compound can be air-sensitive. An inert atmosphere prevents oxidation and moisture-related degradation. | |

| Light | Keep in a dark place. Protect from sunlight. | To prevent photolytic decomposition. | |

| Container | Tightly closed, approved packaging. | Prevents contamination and exposure to moisture and air. Ground/bond container and receiving equipment to prevent static discharge. | |

| Location | A dry, cool, and well-ventilated place. | Ensures a stable environment and dissipates any potential vapors. |

Handling and Incompatibilities

Proper handling is crucial to prevent degradation and ensure safety. This compound is a flammable liquid and vapor.

-

Handling Precautions:

-

Keep away from heat, sparks, open flames, and other ignition sources.

-

Use explosion-proof electrical, ventilating, and lighting equipment.

-

Use only non-sparking tools and take precautionary measures against static discharges.

-

Ensure adequate ventilation and use in a well-ventilated area.

-

-

Incompatible Materials:

-

Strong oxidizing agents: Contact can lead to vigorous reactions.

-

Experimental Protocols for Stability Assessment

Detailed, publicly available experimental protocols for assessing the long-term stability of this compound under various conditions (e.g., ICH Q1A stability studies) are limited. Such studies are typically performed by manufacturers to establish a retest period or shelf life and are often proprietary.

However, a general approach to stability testing for a chemical substance like this compound would involve:

-

Stress Testing: Exposing the compound to harsh conditions (e.g., high heat, humidity, strong acid/base, oxidation, light) to identify potential degradation products and pathways.

-

Accelerated Stability Studies: Storing the substance at elevated temperatures and humidity (e.g., 40°C / 75% RH) for a defined period (e.g., 6 months) to predict long-term stability.

-

Long-Term Stability Studies: Storing the substance under the recommended storage conditions (e.g., -20°C) and testing at regular intervals to determine its shelf life.

Analysis would typically be performed using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to separate and quantify the parent compound and any degradation products.

Visualizing Storage and Stability Logic

The following diagram illustrates the logical workflow for ensuring the stability of this compound from receipt to use.

Caption: Logical workflow for maintaining this compound stability.

The following diagram illustrates the relationship between environmental factors and the degradation of this compound.

Caption: Key factors leading to the degradation of this compound.

References

An In-depth Technical Guide to the Historical and Conventional Synthetic Routes of 3-Oxetanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxetanone, a strained four-membered cyclic ketone, has emerged as a critical building block in medicinal chemistry and drug discovery.[1] Its unique structural and electronic properties, stemming from significant ring strain, render it a versatile synthon for introducing the oxetane motif into complex molecules. The incorporation of an oxetane ring can favorably modulate the physicochemical properties of drug candidates, including metabolic stability, aqueous solubility, and lipophilicity.[2] This guide provides a comprehensive overview of the historical and conventional synthetic routes to this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways to aid researchers in its preparation and application.

Historical and Conventional Synthetic Strategies

The synthesis of the strained this compound ring has presented a persistent challenge, leading to the development of various multi-step classical approaches and more recent, efficient methodologies.

Synthesis from 1,3-Dihalo-2-propanone Derivatives

A prevalent and historically significant strategy for constructing the this compound core involves the intramolecular cyclization of 1,3-dihalo-2-propanone derivatives. This approach typically begins with readily available starting materials like 1,3-dichloroacetone or 1,3-dihydroxyacetone.

From 1,3-Dichloroacetone:

This route involves a three-step sequence: carbonyl protection, intramolecular ring closure, and deprotection.[3]

-

Step 1: Carbonyl Protection: The carbonyl group of 1,3-dichloroacetone is protected, commonly as a ketal, to prevent its participation in subsequent reactions.[1][3]

-

Step 2: Intramolecular Cyclization: The protected dihalide undergoes an intramolecular Williamson ether synthesis-type reaction upon treatment with a base to form the oxetane ring.

-

Step 3: Deprotection: The protecting group is removed to yield this compound.

From 1,3-Dihydroxyacetone:

A similar multi-step approach starting from 1,3-dihydroxyacetone has been developed.

-

Step 1: Carbonyl Protection: The ketone functionality of 1,3-dihydroxyacetone is protected.

-

Step 2: Halogenation: The hydroxyl groups are converted into good leaving groups, typically halides.

-

Step 3: Cyclization: Base-induced intramolecular cyclization affords the protected oxetane ring.

-

Step 4: Deprotection: Removal of the carbonyl protecting group liberates this compound. A four-step synthesis developed by Carreira and co-workers, starting from dihydroxyacetone dimer, reported an overall yield of 62% for the formation of this compound.

Synthesis from Epichlorohydrin

A classical, albeit multi-step, synthesis of this compound commences with the readily available epichlorohydrin. This pathway involves ring-opening of the epoxide, protection of the resulting hydroxyl group, intramolecular cyclization, deprotection, and final oxidation to the ketone. A five-step synthesis from chloroepoxypropane has been reported, but it is often associated with long reaction times and low yields.

Oxidation of Oxetan-3-ol

The oxidation of oxetan-3-ol represents a direct and frequently employed method for the preparation of this compound. Various oxidation reagents and conditions have been explored for this transformation.

-

Swern Oxidation: This mild oxidation protocol uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures, followed by the addition of a hindered base like triethylamine. It is known for its high efficiency and compatibility with a wide range of functional groups.

-

Other Oxidation Methods: Other oxidizing agents such as pyridinium chlorochromate (PCC) and vanadium pentoxide have also been utilized, though they can involve environmentally less favorable heavy metals. A method using N-chlorosuccinimide and a catalyst has been reported to give a high yield of 93%.

Gold-Catalyzed Synthesis from Propargylic Alcohols

More contemporary approaches have focused on developing more efficient and atom-economical routes. A notable example is the gold-catalyzed one-step synthesis of 3-oxetanones from readily available propargylic alcohols. This method proceeds via an intermolecular alkyne oxidation to generate an α-oxo gold carbene intermediate, which then undergoes intramolecular cyclization. This approach avoids the use of hazardous reagents like diazo ketones and can be performed under "open flask" conditions. The synthesis of the parent this compound from propargyl alcohol has been achieved in a good yield with this method.

Paterno-Büchi Reaction

The Paterno-Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to form an oxetane ring. While not a direct synthesis of this compound itself, this reaction is a fundamental method for creating the oxetane core and has been instrumental in the synthesis of various substituted oxetanes. The reaction is initiated by photoexcitation of the carbonyl compound, which then reacts with a ground-state alkene.

Quantitative Data Summary

| Synthetic Route | Starting Material | Key Reagents/Conditions | Number of Steps | Overall Yield (%) | Reference(s) |

| From 1,3-Dihydroxyacetone | Dihydroxyacetone dimer | 1. Me2C(OMe)2, p-TsOH; 2. TsCl, py; 3. NaH; 4. Acidic cleavage | 4 | 62 | |

| From Epichlorohydrin | Epichlorohydrin | Multi-step: ring-opening, protection, cyclization, deprotection, oxidation | 5 | Low | |

| Oxidation of Oxetan-3-ol | Oxetan-3-ol | N-chlorosuccinimide, N-tert-butylbenzenesulfinamide, 1,8-diazabicyclo, CH2Cl2 | 1 | 93 | |

| Gold-Catalyzed Synthesis | Propargyl alcohol | Gold catalyst, N-oxide | 1 | Fairly Good | |

| From 1,3-Dihydroxyacetone | 1,3-Dihydroxyacetone | 1. Carbonyl protection; 2. Tosylation; 3. NaH (cyclization); 4. Deprotection | 4 | 37 (cyclization), 50 (deprotection) |

Experimental Protocols

Synthesis of this compound via Swern Oxidation of Oxetan-3-ol

This protocol is adapted from standard Swern oxidation procedures.

Materials:

-

Oxetan-3-ol

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (Et3N)

-

Dichloromethane (CH2Cl2), anhydrous

-

Dry ice/acetone bath

-

Standard laboratory glassware

Procedure:

-

To a solution of oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane cooled to -78 °C under a nitrogen atmosphere, slowly add a solution of DMSO (2.4 equivalents) in anhydrous dichloromethane.

-

Stir the mixture at -78 °C for 15 minutes.

-

Slowly add a solution of oxetan-3-ol (1.0 equivalent) in anhydrous dichloromethane to the reaction mixture, maintaining the temperature at -78 °C.

-

Stir the resulting mixture for 30-45 minutes at -78 °C.

-

Add triethylamine (5.0 equivalents) dropwise to the reaction mixture. A thick white precipitate will form.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with 1 M HCl, water, and saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by distillation or flash column chromatography.

Synthesis of this compound from 1,3-Dichloroacetone

This protocol is based on the general method described in the literature.

Materials:

-

1,3-Dichloroacetone

-

Ethylene glycol

-

p-Toluenesulfonic acid (or other acid catalyst)

-

Toluene (or other suitable solvent for azeotropic removal of water)

-

Sodium hydroxide (or other base for cyclization)

-

Hydrochloric acid (for deprotection)

-

Standard laboratory glassware

Procedure:

Step 1: Protection of the Carbonyl Group

-

In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 1,3-dichloroacetone and ethylene glycol (1-10 molar equivalents) in toluene.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux and azeotropically remove water.

-

After the reaction is complete (monitored by TLC or GC), cool the mixture and wash with a basic solution (e.g., saturated NaHCO3) to neutralize the acid catalyst.

-

Separate the organic layer, dry over anhydrous sulfate, and evaporate the solvent to obtain the protected intermediate, 2,2-bis(chloromethyl)-1,3-dioxolane.

Step 2: Intramolecular Cyclization

-

Dissolve the protected intermediate in a suitable solvent (e.g., an alcohol or DMSO).

-

Add a base such as sodium hydroxide and heat the mixture to effect the ring closure.

-

Monitor the reaction for the consumption of the starting material.

-

After completion, cool the reaction, and perform a workup involving extraction with an organic solvent.

-

Dry the organic layer and remove the solvent to yield the spirocyclic intermediate.

Step 3: Deprotection

-

Dissolve the spirocyclic intermediate in a mixture of water and an acid catalyst (e.g., hydrochloric acid or p-toluenesulfonic acid).

-

Heat the mixture to hydrolyze the ketal.

-

After the reaction is complete, neutralize the acid and extract the this compound with a suitable organic solvent (e.g., dichloromethane).

-

Dry the organic extracts, remove the solvent, and purify the this compound by distillation. An 88% yield for this final deprotection step has been reported.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic routes to this compound.

Caption: A multi-step synthesis of this compound from 1,3-dichloroacetone.

Caption: A four-step pathway to this compound starting from 1,3-dihydroxyacetone.

Caption: Direct oxidation of oxetan-3-ol to yield this compound.

Caption: A modern, one-step synthesis of this compound using gold catalysis.

References

The Unique Reactivity of Strained Four-Membered Rings: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Four-membered rings, such as cyclobutanes, cyclobutenes, oxetanes, and azetidines, are fascinating structural motifs that have garnered significant attention in organic synthesis and medicinal chemistry. Their inherent ring strain, a consequence of deviations from ideal bond angles and eclipsing interactions, imbues them with unique reactivity profiles that can be harnessed for the construction of complex molecular architectures and the development of novel therapeutics.[1][2][3][4] This technical guide provides an in-depth exploration of the core principles governing the reactivity of these strained systems, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

The Driving Force: Understanding Ring Strain

The reactivity of four-membered rings is fundamentally driven by the desire to relieve internal strain. This strain is primarily a combination of angle strain (deviation from the ideal sp³ bond angle of 109.5°) and torsional strain (eclipsing interactions between adjacent substituents).[3] The relief of this strain provides a thermodynamic driving force for a variety of chemical transformations not readily observed in their acyclic or larger-ring counterparts.

Quantitative Analysis of Ring Strain

The following table summarizes the strain energies of common four-membered rings, providing a quantitative basis for understanding their relative reactivities.

| Ring System | Structure | Strain Energy (kcal/mol) | Strain Energy (kJ/mol) | Key Features |

| Cyclobutane |  | 26.3 | ~110 | Puckered conformation to partially alleviate torsional strain. |

| Cyclobutene |  | ~28-30 | ~117-126 | Increased strain due to the introduction of sp² hybridized carbons. |

| Oxetane |  | ~25.6 | ~107 | The presence of an oxygen atom influences polarity and reactivity. |

| Azetidine |  | ~25.9 | ~108 | The nitrogen atom provides a handle for functionalization and modulates reactivity. |

Key Reaction Classes of Strained Four-Membered Rings

The inherent strain in four-membered rings makes them susceptible to a variety of reactions that are less common in more stable cyclic systems. These reactions can be broadly categorized into ring-opening reactions, cycloadditions, and rearrangements.

Ring-Opening Reactions

The relief of ring strain is a powerful thermodynamic driving force for ring-opening reactions. These transformations can be initiated by heat, light, catalysts, or nucleophiles/electrophiles.

Oxetanes can undergo cationic ring-opening polymerization (CROP) to form polyethers, a process driven by the high ring strain of the oxetane ring. This process is of significant interest for the synthesis of energetic materials, polymer electrolytes, and biomedical devices. The mechanism involves initiation, propagation, and termination steps, with the active species being a tertiary oxonium ion.

Cyclobutenes can undergo electrocyclic ring-opening reactions to form conjugated dienes. The stereochemical outcome of these reactions is governed by the Woodward-Hoffmann rules and is dependent on whether the reaction is initiated by heat (thermal) or light (photochemical).

-

Thermal Ring-Opening : Proceeds via a conrotatory mechanism.

-

Photochemical Ring-Opening : Proceeds via a disrotatory mechanism.

[2+2] Cycloaddition Reactions

The [2+2] cycloaddition is a powerful method for the synthesis of cyclobutane rings and is, in essence, the reverse of the ring-opening reactions. These reactions involve the combination of two unsaturated components, such as alkenes, to form a four-membered ring.

According to the Woodward-Hoffmann rules, a concerted suprafacial-suprafacial [2+2] cycloaddition is thermally forbidden but photochemically allowed. This method is widely used for the synthesis of cyclobutanes and often proceeds through the photoexcitation of one of the alkene partners to a triplet state, which then reacts with a ground-state alkene via a 1,4-diradical intermediate.

Experimental Protocols

This section provides detailed experimental protocols for key reactions involving strained four-membered rings.

Protocol: Photochemical [2+2] Cycloaddition of an Enone with an Alkene

This protocol is a representative example of a photochemical [2+2] cycloaddition, a common method for synthesizing cyclobutane rings.

-

Materials:

-

2-Cyclohexenone (1.0 mmol, 1.0 eq)

-

Terminal olefin (5.0 mmol, 5.0 eq)

-

Acetone (as solvent and sensitizer), 20 mL

-

Quartz reaction vessel

-

UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter)

-

Nitrogen or Argon source for degassing

-

-

Procedure:

-

In a quartz reaction vessel, dissolve 2-cyclohexenone (1.0 mmol) in acetone (20 mL).

-

Add the terminal olefin (5.0 mmol) to the solution.

-

Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

-

Seal the vessel and place it in a photochemical reactor.

-

Irradiate the stirred solution with a UV lamp at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion (typically 12-24 hours), remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., petroleum ether/ethyl acetate) to yield the cyclobutane adduct.

-

Protocol: Cationic Ring-Opening Polymerization of Oxetane

This protocol describes a typical procedure for the cationic ring-opening polymerization of oxetane using a Lewis acid initiator.

-

Materials:

-

Oxetane (10.0 mmol, 1.0 eq), freshly distilled from calcium hydride

-

Dichloromethane (CH₂Cl₂), anhydrous (10 mL)

-

Boron trifluoride etherate (BF₃·OEt₂) (0.1 mmol, 0.01 eq) as a solution in CH₂Cl₂

-

Methanol (quenching agent)

-

Inert atmosphere glovebox or Schlenk line

-

-

Procedure:

-

All glassware should be flame-dried under vacuum and cooled under an inert atmosphere (nitrogen or argon).

-

In a glovebox or via a Schlenk line, add anhydrous dichloromethane (10 mL) to a reaction flask equipped with a magnetic stir bar.

-

Add the freshly distilled oxetane (10.0 mmol) to the flask.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add the solution of boron trifluoride etherate (0.1 mmol) dropwise with vigorous stirring.

-

Allow the reaction to proceed at 0 °C. The polymerization is often exothermic.

-

Monitor the reaction by taking aliquots and analyzing the monomer conversion by ¹H NMR or by observing the increase in viscosity.

-

After the desired conversion is reached (or after a set time, e.g., 2-4 hours), quench the polymerization by adding a small amount of methanol (e.g., 1 mL).

-

Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as cold methanol or hexane.

-

Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.

-

Applications in Drug Discovery and Development

The unique structural and reactivity features of four-membered rings have made them valuable motifs in medicinal chemistry.

-

Oxetanes are increasingly used as replacements for gem-dimethyl and carbonyl groups to improve physicochemical properties such as solubility and metabolic stability. The oxetane in Paclitaxel (Taxol) is a well-known example, although not essential for its bioactivity, it does influence binding affinity.

-

Azetidines are found in a range of natural products and serve as building blocks for more complex nitrogen-containing compounds. Their conformational rigidity can be exploited to orient pharmacophoric groups in a desired manner.

-

Cyclobutanes can impart conformational rigidity, improve metabolic stability, and serve as bioisosteric replacements for other groups. Their three-dimensional nature is increasingly sought after in fragment-based drug discovery.

Conclusion

Strained four-membered rings are not merely chemical curiosities but are powerful tools in the arsenal of synthetic and medicinal chemists. Their unique reactivity, driven by the release of ring strain, enables a wide array of chemical transformations that are crucial for the synthesis of complex molecules and the development of new drugs. A thorough understanding of the principles outlined in this guide will empower researchers to effectively leverage the potential of these fascinating cyclic systems in their scientific endeavors.

References

- 1. Discuss the stability and reaction of cyclobutane | Filo [askfilo.com]

- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

Solubility Profile of 3-Oxetanone in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxetanone, a versatile four-membered cyclic ketone, is a pivotal building block in medicinal chemistry and organic synthesis. Its incorporation into molecules can significantly enhance desirable physicochemical properties such as metabolic stability and aqueous solubility.[1][2] A thorough understanding of its solubility in various organic solvents is crucial for its effective use in synthesis, formulation, and drug discovery workflows. This technical guide provides a comprehensive overview of the available solubility data for this compound, details experimental protocols for its solubility determination, and presents a logical workflow for solubility assessment.

Quantitative Solubility Data

The solubility of this compound has been reported in a limited number of organic solvents and solvent systems. The available quantitative data is summarized in the table below. It is noteworthy that this compound is widely reported to be miscible with tetrahydrofuran and soluble in water.[3][4][5]

| Solvent/Solvent System | Temperature (°C) | Solubility | Reference(s) |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 200 mg/mL | |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Not Specified | ≥ 5 mg/mL | |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | Not Specified | ≥ 5 mg/mL | |

| 10% DMSO, 90% Corn Oil | Not Specified | ≥ 5 mg/mL |

Experimental Protocols

Detailed experimental protocols for the determination of this compound solubility in the specific solvent systems mentioned above are provided by MedChemExpress. These protocols are particularly relevant for researchers in drug development and formulation.

Protocol for Solubility Determination in a Complex Vehicle

This protocol describes the preparation of a stock solution and its subsequent dilution to determine the solubility in a multi-component vehicle.

Procedure:

-

Stock Solution Preparation: A stock solution of this compound in DMSO is prepared (e.g., 50 mg/mL). If necessary, ultrasonic treatment can be applied to ensure complete dissolution.

-

Working Solution Preparation: The final solvent vehicle is prepared by the sequential addition of its components. For the example of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, a 1 mL working solution can be prepared by adding 100 µL of the 50 mg/mL DMSO stock solution to 400 µL of PEG300, followed by mixing. Subsequently, 50 µL of Tween-80 is added and mixed, and finally, 450 µL of saline is added to reach the final volume, followed by thorough mixing.

-

Observation: The final solution is visually inspected for clarity. The absence of any precipitate indicates that the solubility is at least the concentration of the prepared solution (in this case, ≥ 5 mg/mL).

General Experimental Workflow for Solubility Determination

For solvents where quantitative data is not available, a general experimental workflow can be employed. The following diagram illustrates a typical process for determining the solubility of a compound like this compound.

Conclusion

While quantitative solubility data for this compound in a wide range of common organic solvents remains limited in publicly available literature, its high solubility in DMSO and miscibility with THF are well-documented. For drug development applications, established protocols exist for determining its solubility in complex formulation vehicles. For other organic solvents, a standard experimental workflow can be followed to determine its solubility. The information and methodologies provided in this guide are intended to assist researchers in effectively utilizing this compound in their scientific endeavors.

References

Methodological & Application

Application Notes and Protocols: 3-Oxetanone as a Versatile Building Block in Organic Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Oxetanone is a strained four-membered cyclic ketone that has emerged as a highly valuable and versatile building block in modern organic synthesis and medicinal chemistry.[1] Its inherent ring strain dictates its unique reactivity, making it an excellent substrate for a variety of chemical transformations, including ring-opening, ring-expansion, and cycloaddition reactions.[1] This reactivity allows for the construction of complex molecular architectures and the introduction of the oxetane motif, a valuable bioisostere, into drug candidates to enhance their physicochemical properties such as metabolic stability and solubility.[1][2] This document provides detailed application notes and experimental protocols for key synthetic methodologies utilizing this compound.

Key Applications of this compound:

-

Synthesis of Spirocycles: this compound is a key precursor for the synthesis of diverse spirocyclic scaffolds, which are of significant interest in drug discovery.[3]

-

Formation of Heterocycles: It serves as a synthon for the preparation of various saturated nitrogen heterocycles like morpholines, thiomorpholines, and piperazines through ring-expansion reactions. It is also used in the synthesis of (hydroxymethyl)oxazoles and (hydroxymethyl)thiazoles.

-

Bioisostere in Medicinal Chemistry: The oxetane ring is used as a surrogate for common functional groups like gem-dimethyl and carbonyl groups to improve the pharmacokinetic profiles of lead compounds.

-

Precursor to β-Lactams: this compound is a valuable precursor in the synthesis of β-lactam scaffolds, the core structural motif of many antibiotic classes.

Application Note 1: Synthesis of this compound-Derived Spirooxazolidines via a Four-Component Cascade Reaction

This protocol details a highly atom-economic, copper-catalyzed four-component A³-based cascade reaction for the synthesis of N-propargyl spirooxazolidines derived from this compound. This method offers a broad substrate scope and excellent chemoselectivity.

Reaction Scheme:

Caption: Four-component synthesis of spirooxazolidines.

Experimental Protocol:

Materials:

-

Substituted 1,2-amino alcohol (0.55 mmol)

-

37% Formaldehyde solution (0.50 mmol)

-

This compound (0.55 mmol)

-

Terminal alkyne (0.40 mmol)

-

Copper(II) bromide (CuBr₂, 10 mol%)

-

Trifluoroacetic acid (TFA, 20 mol%)

-

n-Hexane (2 mL)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel (200-300 mesh)

-

Vial tube with a magnetic stir bar

Procedure:

-

To a vial tube equipped with a magnetic stir bar, add the substituted amino alcohol (0.55 mmol), 37% formaldehyde solution (0.50 mmol), this compound (0.55 mmol), terminal alkyne (0.40 mmol), CuBr₂ (10 mol%), and TFA (20 mol%).

-

Add n-hexane (2 mL) to the vial.

-

Seal the tube and stir the reaction mixture at 80 °C for 10 hours.

-

After the reaction is complete, quench the reaction by adding a saturated NaHCO₃ solution.

-

Extract the mixture with ethyl acetate.

-

Combine the organic layers and dry over anhydrous Na₂SO₄.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired spirocycle.

Quantitative Data:

| Entry | Amino Alcohol | Alkyne | Yield (%) |

| 1 | 2-aminoethanol | Phenylacetylene | 76 |

| 2 | (S)-2-amino-3-methyl-1-butanol | Phenylacetylene | 85 |

| 3 | 2-amino-2-methyl-1-propanol | 4-Methoxyphenylacetylene | 83 |

Table 1: Selected yields for the four-component synthesis of this compound-derived spirooxazolidines.

Application Note 2: Gold-Catalyzed Synthesis of 3-Oxetanones from Propargylic Alcohols

This protocol describes a practical, one-step synthesis of 3-oxetanones from readily available propargylic alcohols. The reaction is catalyzed by a gold complex and proceeds in an open flask without the need for an inert atmosphere. This method provides a safe and efficient alternative to traditional methods that may use hazardous diazo ketones.

Reaction Workflow:

Caption: Gold-catalyzed synthesis of 3-oxetanones.

Experimental Protocol:

Materials:

-

Propargylic alcohol (1.0 equiv)

-

Gold catalyst (e.g., IPrAuNTf₂, 2-5 mol%)

-

N-Oxide (e.g., 4-acetylpyridine N-oxide, 1.0-2.0 equiv)

-

Acid (e.g., HNTf₂, 4-10 mol%)

-

Solvent (e.g., Dioxane)

-

Silica gel for chromatography

Procedure:

-

To a reaction vessel, add the propargylic alcohol.

-

Add the solvent, followed by the N-oxide, gold catalyst, and acid.

-

Stir the reaction mixture at the appropriate temperature (e.g., room temperature, 40 °C, or 60 °C) for the required time (typically 24 hours).

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the this compound derivative.

Quantitative Data:

| Entry | Propargylic Alcohol Substrate | Catalyst System | Temperature (°C) | Yield (%) |

| 1 | Propargyl alcohol | IPrAuNTf₂ / HNTf₂ | rt | 71 |

| 2 | 1-Phenyl-2-propyn-1-ol | IPrAuNTf₂ / 4-acetylpyridine N-oxide | 60 | 95 |

| 3 | 1-Cyclohexyl-2-propyn-1-ol | IPrAuNTf₂ / 4-acetylpyridine N-oxide | 60 | 88 |

Table 2: Selected yields for the gold-catalyzed synthesis of 3-oxetanones.

Application Note 3: Ring Expansion of this compound-Derived Spirocycles for the Synthesis of Saturated Nitrogen Heterocycles

This protocol outlines the synthesis of valuable saturated nitrogen heterocycles such as morpholines, thiomorpholines, and piperazines via a Lewis acid-mediated ring expansion of this compound-derived spirocycles.

Logical Relationship of the Synthetic Pathway:

Caption: Two-step synthesis of nitrogen heterocycles.

Experimental Protocol:

Part A: Synthesis of this compound-Derived Spirocycles This is a general condensation reaction. Specific conditions may vary based on the substrate.

-

Dissolve this compound and the β-heteroatom-substituted amino compound in a suitable solvent (e.g., toluene).

-

Heat the mixture, often with azeotropic removal of water, until the reaction is complete.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude spirocycle may be used directly in the next step or purified by crystallization or chromatography.

Part B: Ring Expansion to Saturated Nitrogen Heterocycles

-

To a solution of the this compound-derived spirocycle in a suitable solvent (e.g., dichloromethane), add trimethylsilyl cyanide (TMSCN).

-

Add a Lewis acid, such as indium(III) trifluoromethanesulfonate (In(OTf)₃), to the mixture.

-

Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent.

-

Dry the combined organic layers over an anhydrous drying agent, filter, and concentrate.

-

Purify the resulting saturated nitrogen heterocycle by column chromatography to yield the product with high diastereoselectivity.

Quantitative Data:

Yields for the ring expansion step are generally reported as excellent, though specific quantitative data for a tabulated summary was not available in the provided search results.

These protocols and application notes highlight the synthetic utility of this compound as a versatile and powerful building block in organic synthesis, with significant applications in the development of novel chemical entities for drug discovery.

References

Application Notes and Protocols for the Synthesis of Spirocycles Using 3-Oxetanone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and an overview of synthetic strategies for the construction of spirocyclic scaffolds incorporating a privileged oxetane motif derived from 3-oxetanone. The unique three-dimensional nature of spirocycles is of significant interest in drug discovery, offering the potential for enhanced physicochemical and metabolic properties in drug candidates.[1] this compound serves as a versatile and reactive building block for accessing a diverse range of spirocyclic systems.[2]

Four-Component A³-Based Cascade Reaction for Spirooxazolidine Synthesis

This method provides a highly atom-economic, one-pot synthesis of this compound-derived N-propargyl spirooxazolidines. The reaction proceeds via a copper-catalyzed four-component cascade involving a 1,2-amino alcohol, this compound, formaldehyde, and a terminal alkyne.[1] This strategy is characterized by its broad substrate scope and excellent chemoselectivity.[1]

Experimental Protocol

General Procedure for the Synthesis of this compound-Derived N-Propargyl Spirooxazolidines: [1]

-

To a vial equipped with a magnetic stir bar, add the substituted 1,2-amino alcohol (0.55 mmol), 37% aqueous formaldehyde solution (0.50 mmol), this compound (0.55 mmol), terminal alkyne (0.40 mmol), CuBr₂ (10 mol%), and TFA (20 mol%).

-

Add hexane (2 mL) as the solvent.

-

Seal the vial and stir the reaction mixture at 80 °C for 10 hours.

-

After the reaction is complete, quench the reaction by adding a saturated NaHCO₃ solution.

-

Extract the mixture with ethyl acetate.

-

Combine the organic layers and dry over sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (200–300 mesh) to afford the desired spirooxazolidine product.

Data Presentation

| Entry | Amino Alcohol | Alkyne | Product | Yield (%) |

| 1 | Phenylglycinol | Phenylacetylene | 5a | 34 |

| 2 | (S)-2-amino-3-methyl-1-butanol | Phenylacetylene | 5b | 75 |

| 3 | (R)-2-phenylglycinol | 4-Methoxyphenylacetylene | 5c | 88 |

| 4 | (S)-valinol | 4-Chlorophenylacetylene | 5d | 79 |

| 5 | (S)-leucinol | 3-Ethynylthiophene | 5e | 65 |

| 6 | (R)-2-amino-3-phenyl-1-propanol | Cyclohexylacetylene | 5f | 70 |

Table 1: Substrate scope and yields for the four-component synthesis of spirooxazolidines. Yields are isolated yields.

Reaction Workflow and Mechanism

The proposed reaction pathway involves the initial formation of an iminium intermediate from the amino alcohol, formaldehyde, and this compound. Concurrently, the copper catalyst activates the terminal alkyne. These species then react, followed by an intramolecular cyclization to yield the final spirocyclic product.

Ring Expansion of this compound-Derived Spirocycles for Saturated Nitrogen Heterocycle Synthesis

This two-step protocol allows for the synthesis of valuable saturated nitrogen heterocycles such as morpholines, thiomorpholines, and piperazines, which are highly relevant in drug discovery. The strategy involves an initial condensation of this compound with a β-heteroatom-substituted amine to form a spirocyclic intermediate, followed by a Lewis acid-mediated ring expansion.

Experimental Protocol

Step 1: Synthesis of the Spirocyclic Precursor

-

Dissolve the β-heteroatom-substituted amino compound in a suitable solvent (e.g., dichloromethane).

-

Add this compound to the solution.

-

Stir the reaction mixture at room temperature until the condensation is complete (monitor by TLC or LC-MS).

-

Remove the solvent under reduced pressure to obtain the crude spirocyclic intermediate, which can often be used in the next step without further purification.

Step 2: Lewis Acid-Mediated Ring Expansion

-

Dissolve the crude spirocyclic intermediate in a suitable solvent (e.g., dichloromethane).

-

Add In(OTf)₃ (Indium(III) trifluoromethanesulfonate) as the Lewis acid catalyst.

-

Add TMSCN (trimethylsilyl cyanide).

-

Stir the reaction at the appropriate temperature until the ring expansion is complete.

-

Quench the reaction and purify the product by column chromatography to yield the desired saturated nitrogen heterocycle with excellent diastereoselectivity.

Data Presentation

| Entry | β-heteroatom-substituted amine | Product Heterocycle | Diastereoselectivity |

| 1 | 2-Aminoethanol | Morpholine derivative | Excellent |

| 2 | 2-Aminoethanethiol | Thiomorpholine derivative | Excellent |

| 3 | N-Boc-ethylenediamine | Piperazine derivative | Excellent |

Table 2: Representative examples of saturated nitrogen heterocycles synthesized via ring expansion of this compound-derived spirocycles.

Logical Relationship Diagram

This diagram illustrates the two-stage process for the synthesis of saturated nitrogen heterocycles from this compound.

Overview of Other Synthetic Strategies

Beyond the detailed protocols above, this compound is a versatile precursor for various other types of spirocycles, often through cycloaddition reactions.

-

[3+2] Cycloaddition Reactions: 1,3-dipolar cycloaddition reactions represent a powerful tool for constructing five-membered rings. The reaction of this compound with in situ generated azomethine ylides or other 1,3-dipoles can provide access to novel spiro-heterocyclic systems. For instance, the DBU-catalyzed reaction of isatins and allenoates can yield spiro-oxetane oxindoles.

-

Wittig Reaction and Subsequent Cyclizations: Multi-step sequences initiated by a Wittig reaction on this compound can lead to the formation of more complex spirocyclic frameworks, such as 2-oxa-7-azaspiro[3.5]nonane.

The choice of synthetic strategy will depend on the desired target spirocycle and the available starting materials. The methods presented here offer robust and versatile entries into this important class of molecules for applications in medicinal chemistry and beyond.

References

Application Notes and Protocols for Ring-Opening Reactions of 3-Oxetanone with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxetanone is a strained, four-membered cyclic ketone that has emerged as a versatile building block in modern organic synthesis and medicinal chemistry.[1] Its unique reactivity, stemming from the inherent ring strain, allows for a diverse range of chemical transformations. While nucleophilic addition to the carbonyl group can proceed with retention of the oxetane ring, subsequent ring-opening of the resulting tertiary alcohol provides a powerful strategy for the synthesis of highly functionalized, acyclic compounds. These ring-opened products, such as 1,3-diols and their derivatives, are valuable intermediates in the synthesis of complex molecules, including pharmacologically active compounds.[2][3]

This document provides detailed application notes and protocols for the ring-opening reactions of this compound with various nucleophiles. It covers the key reaction pathways, experimental procedures, and quantitative data to guide researchers in utilizing this powerful synthetic tool.

Reaction Mechanisms

The reaction of this compound with a nucleophile typically proceeds in two stages: initial nucleophilic addition to the carbonyl group to form a tetrahedral intermediate (a 3-substituted-3-hydroxyoxetane), followed by either acid- or base-mediated ring-opening of the oxetane. The regioselectivity of the ring-opening is influenced by steric and electronic factors, as well as the reaction conditions.

Nucleophilic Addition to the Carbonyl Group

The first step is the standard nucleophilic addition to a ketone, where the nucleophile attacks the electrophilic carbonyl carbon of this compound. This forms a tertiary alkoxide intermediate which is subsequently protonated upon workup to yield a 3-substituted-3-hydroxyoxetane. For many strong nucleophiles, this initial adduct can be isolated under carefully controlled, neutral or basic conditions.

Caption: General scheme of nucleophilic addition to this compound.

Acid-Catalyzed Ring-Opening

Under acidic conditions, the oxygen atom of the oxetane ring in the 3-substituted-3-hydroxyoxetane intermediate is protonated, forming a good leaving group. Subsequent cleavage of a C-O bond leads to the formation of a carbocation. The more stable carbocation is preferentially formed, which is then attacked by a nucleophile (often the solvent or the conjugate base of the acid). This pathway generally leads to the formation of 1,3-diols or their derivatives.[4][5]

References

Application Notes and Protocols: Photochemical Decarbonylation of 3-Oxetanone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the photochemical decarbonylation of 3-oxetanone, a powerful method for the generation of carbonyl ylides and their subsequent application in organic synthesis. The protocols detailed below are intended to serve as a guide for researchers in academic and industrial settings, particularly those involved in medicinal chemistry and drug development, where the synthesis of novel heterocyclic scaffolds is of significant interest.

Introduction